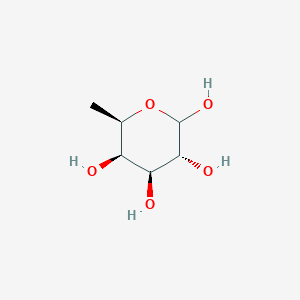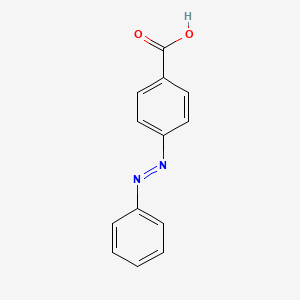
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is a coordination compound that features a zirconium ion complexed with a ligand derived from (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) typically involves the reaction of zirconium tetrachloride with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor. The ligand is prepared separately through the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure.
Industrial Production Methods
On an industrial scale, the production of this compound would involve the use of large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of automated systems to handle the reagents and monitor the reaction conditions would ensure consistency and safety in the production process.
化学反応の分析
Types of Reactions
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: Ligand exchange reactions can occur, where the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
科学的研究の応用
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions, particularly in polymerization processes.
Materials Science: It is used in the development of advanced materials, such as zirconium-based ceramics and coatings.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential use in medical applications, such as drug delivery systems.
Industrial Applications: It is used in the production of high-performance materials for aerospace and automotive industries.
作用機序
The mechanism by which (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) exerts its effects involves the coordination of the zirconium ion with the ligand. This coordination alters the electronic structure of the zirconium ion, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of monomers in polymerization reactions or the interaction with biological molecules in medical applications.
類似化合物との比較
Similar Compounds
Zirconium acetylacetonate: Another zirconium complex with a similar ligand structure.
Zirconium tetramethylheptanedionate: A compound with a different ligand but similar coordination environment.
Uniqueness
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and materials science applications compared to other zirconium complexes.
特性
IUPAC Name |
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/q;;;;+4/p-4/b4*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSNEJQSDZMDFZ-DNSQIVDOSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76O8Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)
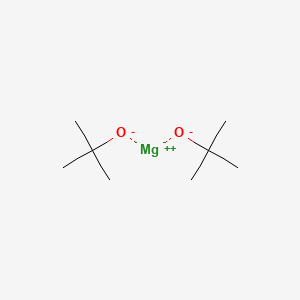
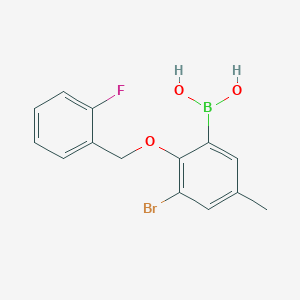
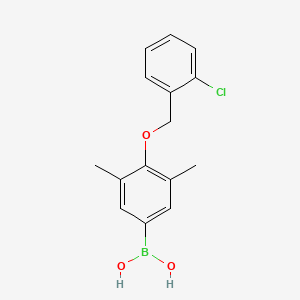
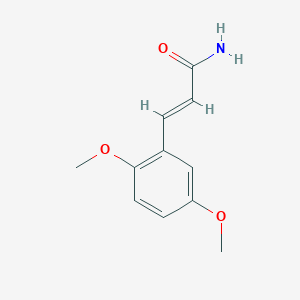
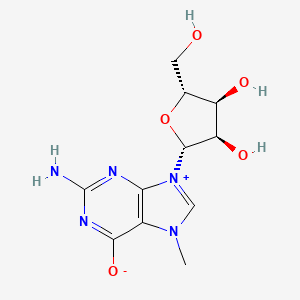

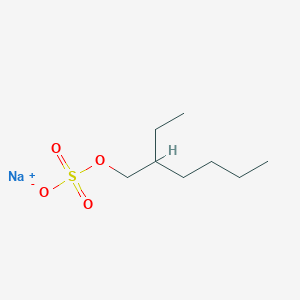
![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
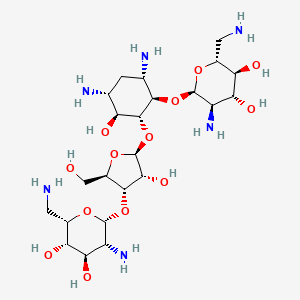
![sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7802333.png)
![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)
